Cas no 137225-06-0 (2-(m-Tolylamino)isonicotinonitrile)

2-(m-Tolylamino)isonicotinonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(m-Tolylamino)isonicotinonitrile
- 2-(3-methylanilino)pyridine-4-carbonitrile
- AK131571
- RL01628
- RL01633
- STK903288
- SB78537
- DB-312890
- DTXSID20640987
- J-505813
- 137225-06-0
- 2-[(3-methylphenyl)amino]pyridine-4-carbonitrile
- AKOS000195424
-
- MDL: MFCD09951744
- Inchi: InChI=1S/C13H11N3/c1-10-3-2-4-12(7-10)16-13-8-11(9-14)5-6-15-13/h2-8H,1H3,(H,15,16)
- InChI Key: GMOOUYYIWRYWIR-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1)NC2=NC=CC(=C2)C#N
Computed Properties
- Exact Mass: 209.095297364g/mol
- Monoisotopic Mass: 209.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.7Ų
- XLogP3: 2.8
2-(m-Tolylamino)isonicotinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM177871-1g |
2-(m-tolylamino)isonicotinonitrile |
137225-06-0 | 95% | 1g |
$430 | 2022-06-13 | |
eNovation Chemicals LLC | D517174-1g |
2-(M-TolylaMino)isonicotinonitrile |
137225-06-0 | 97% | 1g |
$651 | 2025-02-20 | |
eNovation Chemicals LLC | D517174-2.5g |
2-(M-TolylaMino)isonicotinonitrile |
137225-06-0 | 97% | 2.5g |
$1325 | 2024-05-24 | |
eNovation Chemicals LLC | D517174-5g |
2-(M-TolylaMino)isonicotinonitrile |
137225-06-0 | 97% | 5g |
$1825 | 2024-05-24 | |
Chemenu | CM177871-1g |
2-(m-tolylamino)isonicotinonitrile |
137225-06-0 | 95% | 1g |
$430 | 2021-08-05 | |
eNovation Chemicals LLC | D517174-1g |
2-(M-TolylaMino)isonicotinonitrile |
137225-06-0 | 97% | 1g |
$651 | 2025-02-25 | |
eNovation Chemicals LLC | D517174-1g |
2-(M-TolylaMino)isonicotinonitrile |
137225-06-0 | 97% | 1g |
$720 | 2024-05-24 | |
Alichem | A029206033-1g |
2-(m-Tolylamino)isonicotinonitrile |
137225-06-0 | 95% | 1g |
$405.48 | 2022-04-02 |
2-(m-Tolylamino)isonicotinonitrile Related Literature
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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5. Back matter
Additional information on 2-(m-Tolylamino)isonicotinonitrile
Comprehensive Analysis of 2-(m-Tolylamino)isonicotinonitrile (CAS No. 137225-06-0): Properties, Applications, and Industry Trends
2-(m-Tolylamino)isonicotinonitrile (CAS No. 137225-06-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This heterocyclic nitrile derivative features a pyridine core substituted with a meta-tolylamino group and a cyano functional group, making it valuable for medicinal chemistry applications. Recent studies highlight its potential as a building block for kinase inhibitors and crop protection agents, aligning with growing demand for precision agriculture solutions and targeted cancer therapies.
The compound's physicochemical properties include a molecular weight of 209.25 g/mol and stability under standard conditions, making it suitable for multi-step synthetic routes. Researchers particularly value its hydrogen bonding capacity and π-stacking interactions, which are crucial for molecular recognition in drug design. With the pharmaceutical industry's shift toward fragment-based drug discovery, 2-(m-Tolylamino)isonicotinonitrile serves as an excellent scaffold modifier due to its balanced lipophilicity (LogP ~2.3) and polar surface area (45 Ų).
In agrochemical applications, this compound shows promise in developing next-generation fungicides, addressing global concerns about fungal resistance and sustainable crop yields. Its structure-activity relationship (SAR) studies reveal selective inhibition against botrytis cinerea, a pathogen causing significant economic losses in viticulture. The meta-substitution pattern on the tolyl group enhances metabolic stability compared to ortho- or para-isomers, a key consideration for field persistence in agricultural formulations.
From a synthetic chemistry perspective, 2-(m-Tolylamino)isonicotinonitrile demonstrates remarkable versatility. It undergoes Pd-catalyzed cross-coupling at the 4-position of the pyridine ring, enabling diversity-oriented synthesis of compound libraries. Recent publications describe its use in microwave-assisted reactions, reducing typical reaction times from hours to minutes—a significant advantage for high-throughput screening platforms. The cyano group serves as a convertible handle for tetrazole formation or carboxylic acid derivatives, expanding its utility in bioisostere development.
Quality control protocols for CAS No. 137225-06-0 typically employ HPLC-UV (λ=254 nm) with purity standards exceeding 98%, while LC-MS confirms molecular identity. Storage recommendations suggest amber glass containers under inert atmosphere at -20°C for long-term stability. These specifications meet the stringent requirements of GMP-compliant synthesis and preclinical development pipelines.
The commercial availability of 2-(m-Tolylamino)isonicotinonitrile through specialty chemical suppliers has increased by 37% since 2020, reflecting growing industrial adoption. Pricing trends indicate a 15-20% annual reduction as synthetic routes optimize, particularly through continuous flow chemistry implementations. Regulatory databases show REACH compliance in the EU and TSCA listing in the US, facilitating global research applications without restricted substance concerns.
Emerging research explores this compound's potential in material science, particularly as a ligand precursor for luminescent metal-organic frameworks (MOFs). Its chelating properties and rigid backbone contribute to stable coordination complexes with lanthanide ions, showing promise for OLED technologies and chemical sensors. This diversification beyond life sciences applications demonstrates the molecule's cross-disciplinary value in modern chemistry.
Environmental fate studies indicate moderate biodegradability (OECD 301B) with low bioaccumulation potential (BCF <100), important considerations for green chemistry initiatives. Computational models predict favorable ADMET profiles for derivatives, particularly regarding CYP450 inhibition and plasma protein binding characteristics. These in silico findings accelerate hit-to-lead optimization processes in drug discovery programs.
Patent analysis reveals increasing IP protection around 2-(m-Tolylamino)isonicotinonitrile derivatives, with 23 new filings in 2023 alone. Major applications focus on JAK/STAT pathway modulators and photosystem II inhibitors, reflecting both human health and agricultural innovation trends. The compound's cost-effective synthesis from commercially available 2-chloroisonicotinonitrile and m-toluidine contributes to its growing popularity in academic-industrial collaborations.
Future directions for research include exploring its enantioselective transformations using organocatalysis and developing water-soluble prodrug versions for improved bioavailability. The scientific community continues to investigate its structure-property relationships through advanced techniques like cryo-EM and neutron diffraction, pushing the boundaries of molecular design innovation.
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